2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione
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Overview
Description
2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylthiophene with sulfur and nitrogen-containing reagents under controlled temperatures and pressures. The reaction conditions often require the use of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.
Scientific Research Applications
2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of advanced materials, such as polymers and electronic devices, due to its electronic properties.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler analog that lacks the fused thiazole ring.
Thieno[3,2-d][1,2]thiazole: A related compound with a similar fused ring system but different substituents.
1,3,4-Thiadiazole: Another heterocyclic compound containing sulfur and nitrogen, but with a different ring structure.
Uniqueness
2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione is unique due to its specific fused ring system and the presence of both sulfur and nitrogen atoms. This structural arrangement imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
112994-65-7 |
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Molecular Formula |
C7H7NO3S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2,5-dimethyl-1,1-dioxothieno[3,2-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C7H7NO3S2/c1-4-3-5-6(9)8(2)13(10,11)7(5)12-4/h3H,1-2H3 |
InChI Key |
BBHBXCFWLSTOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)S(=O)(=O)N(C2=O)C |
Origin of Product |
United States |
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